molecular formula C14H10N4 B1608242 1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbonitrile CAS No. 95834-35-8

1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbonitrile

Cat. No. B1608242
CAS RN: 95834-35-8
M. Wt: 234.26 g/mol
InChI Key: CLPBUILTGSQXDN-UHFFFAOYSA-N
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Description

“1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbonitrile” is a chemical compound that has been studied for its affinity towards cannabinoid receptors . It belongs to the class of 1-phenyl-5-(1H-pyrrol-1-yl)pyrazole-3-carboxamides .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a pyrazole nucleus with a phenyl group at position 1 and a pyrrole moiety at position 5 . The molecular formula is C14H11N3O2 .

Scientific Research Applications

Crystal Structure and Mechanistic Investigations

Research has revealed detailed insights into the crystal structure and reaction mechanisms involving pyrazole derivatives. For example, the crystal structure of a related compound, 1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-6-ethyl-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile, was determined using X-ray crystallography, providing a foundation for understanding the reaction mechanisms of similar pyrazole compounds with unsaturated carbonyl compounds (Liu et al., 2013).

Corrosion Inhibition and Surface Properties

Pyrazole derivatives demonstrate significant corrosion inhibition properties on steel surfaces in acidic environments, highlighting their potential in protecting metals against corrosion. The study on 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile derivatives explored their adsorption and inhibition efficiency, contributing to advancements in corrosion protection technologies (Abdel Hameed et al., 2020).

Antimicrobial and Synthetic Applications

The synthesis and evaluation of antimicrobial activities of pyrazole derivatives, including 1,4-bis(3,5-dialkyl-4H-1,2,4-triazol-4-yl)benzene and 5-aryltriaz-1-en-1-yl-1-phenyl-1H-pyrazole-4-carbonitrile derivatives, highlight their potential in developing new antimicrobial agents. These compounds have been successfully synthesized and characterized, showing promising results against various microbial strains (Al‐Azmi & Mahmoud, 2020).

Optoelectronic Properties

The exploration of the optoelectronic properties of pyrazole derivatives emphasizes their potential in photovoltaic devices and electronic applications. For instance, derivatives like 6-amino-3-phenyl-4-(pyridin-4-yl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile have been investigated for their structural, vibrational, and electronic properties, which are crucial for their application in optoelectronic devices (Kumar et al., 2020).

Mechanism of Action

Target of Action

The primary target of the compound “1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbonitrile” is cyclooxygenase-2 (COX-2) . COX-2 is an enzyme that plays a crucial role in the production of prostanoids, including prostaglandins, prostacyclin, and thromboxane, which are involved in inflammation and pain.

Mode of Action

The compound inhibits the action of COX-2, thereby suppressing the production of prostanoids . This inhibition is achieved by the compound binding to COX-2 and preventing it from catalyzing the conversion of arachidonic acid to prostaglandin H2, the first step in the production of prostanoids .

Biochemical Pathways

By inhibiting COX-2, the compound disrupts the prostanoid biosynthesis pathway . This results in a decrease in the production of prostanoids, which are involved in various physiological processes such as inflammation, pain sensation, and fever generation. Therefore, the compound’s action can lead to a reduction in these responses.

Pharmacokinetics

The compound’s effectiveness against its target suggests that it has sufficient bioavailability to exert its effects .

Result of Action

The primary result of the compound’s action is the suppression of COX-2 activity , leading to a decrease in the production of prostanoids . This can result in a reduction of inflammation and pain, given the role of prostanoids in these processes.

Safety and Hazards

The safety and hazards associated with this compound are not detailed in the available resources .

properties

IUPAC Name

1-phenyl-5-pyrrol-1-ylpyrazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N4/c15-10-12-11-16-18(13-6-2-1-3-7-13)14(12)17-8-4-5-9-17/h1-9,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLPBUILTGSQXDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=C(C=N2)C#N)N3C=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70378960
Record name 1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70378960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbonitrile

CAS RN

95834-35-8
Record name 1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70378960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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